N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

PDHK1 inhibition Kinase selectivity Cancer metabolism

Sourcing annotated PDHK1 probes with traceable patent provenance is a persistent bottleneck in kinase drug discovery. This bis-benzothiazole carboxamide-originally disclosed by Schering in US20130165450-provides a ready-to-use PDHK1 inhibitor for metabolic oncology studies. - Documented PDHK1-targeted scaffold with explicit SAR in patent literature. - Verified molecular formula (C₁₆H₁₁N₃OS₂) and ≥95% purity support analytical method development. - Compatible with routine HPLC-MS workflows and forced degradation studies. - Ships globally under standard research-use terms.

Molecular Formula C16H11N3OS2
Molecular Weight 325.4
CAS No. 681166-73-4
Cat. No. B2935151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
CAS681166-73-4
Molecular FormulaC16H11N3OS2
Molecular Weight325.4
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C16H11N3OS2/c1-9-2-4-12-14(6-9)22-16(18-12)19-15(20)10-3-5-11-13(7-10)21-8-17-11/h2-8H,1H3,(H,18,19,20)
InChIKeyWQDZEPBKNCZFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide Identity & Procurement


N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681166-73-4) is a synthetic small-molecule bis-benzothiazole carboxamide. It is identified in patent literature as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor, originally disclosed by Schering Corp in patent family US20130165450 for potential oncology applications [1]. The compound has a molecular formula of C16H11N3OS2 and a molecular weight of 325.4 g/mol . It is chiefly referenced in patent bioactivity tables and specialized chemical biology databases as a tool compound for studying PDHK1-mediated metabolic regulation in cancer [2].

Tool Compound
Patent-disclosed PDHK1 inhibitor for metabolic regulation studies
Identity
CAS 681166-73-4 with defined research-grade purity specification
Selection Context
6-methylbenzothiazol-2-yl substitution linked to PDHK1 engagement in patent SAR

N-(6-Methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide: Why Generic Substitution Fails


Within the benzothiazole-6-carboxamide class, simple structural variations—such as the position of the methyl substituent on the benzothiazole ring, the nature of the amide linkage, or the identity of the heterocyclic partner—can dramatically alter kinase selectivity profiles [1]. The target compound possesses a specific 6-methylbenzothiazol-2-yl moiety linked via a carboxamide to a benzothiazole-6-carboxylic acid, a scaffold that is explicitly claimed in PDHK1 inhibitor patents [1]. Publicly available data, however, lack direct head-to-head quantitative comparisons with close regioisomers or methyl-deleted analogs. Therefore, assertions of superiority over generic in-class replacements cannot be made without confirmatory side-by-side profiling. The following sections present the strongest currently retrievable comparative evidence.

  • Methyl group position or deletion may shift PDHK1 engagement profile vs reported patent scaffold.

  • Amide linkage variations can alter kinase selectivity; in-class analogs may not retain PDHK1-annotated activity.

  • Unregistered or low-purity generic benzothiazole carboxamides lack patent traceability and may introduce assay artifacts.

N-(6-Methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide Comparator Evidence


PDHK1 Inhibition vs Unsubstituted Core

In the patent family US20130165450, the compound (Example 15) is reported as a PDHK1 inhibitor. While the patent does not disclose its exact IC50 value in the public abstract, it is listed alongside analogs where the 6-methyl substitution is associated with enhanced PDHK1 inhibitory activity compared to the unsubstituted benzothiazole-6-carboxamide core [1]. The therapeutic target database confirms its designation as a PDHK1 inhibitor patented for metastatic cancer [2].

PDHK1 Inhibition
Class-level inference
6-methyl analog described as PDHK1 inhibitor; unsubstituted core shows weaker activity per patent SAR.
Methyl substitution may support PDHK1 engagement.
Exact IC50 not publicly disclosed; verify in-house.
PDHK1 inhibition Kinase selectivity Cancer metabolism

PDHK Isoform Selectivity vs Amide Analog

Patent review literature categorizes this compound as a PDHK1 inhibitor within a series of thiazole-carboxamide derivatives [1]. While direct IC50 values for PDHK1 versus PDHK2-4 are not publicly reported, the chemical biology resource TTD annotates it specifically as a PDHK1 inhibitor, implying selectivity screening was conducted as part of the patent prosecution [2]. Other benzothiazole amide analogs in the same patent family show divergent PDHK isoform inhibition patterns, suggesting that subtle structural changes significantly shift selectivity [1].

Isoform Selectivity
Class-level inference
Designated PDHK1 inhibitor per TTD; no public multi-isoform data available.
May offer PDHK1-selective context vs pan-PDHK analogs.
Isoform selectivity panel not confirmed; verify before use.
Isoform selectivity PDHK family Metabolic kinase

Structural Differentiation vs 4-Methoxyphenyl Analog

A close comparator, N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide (CAS 681169-01-7), shares the benzothiazole-6-carboxamide core but replaces the 6-methylbenzothiazol-2-yl amine moiety with a 4-methoxyaniline group [1]. While both compounds belong to the benzothiazole carboxamide class, their divergent N-substitution patterns lead to distinct biological profiles; the 4-methoxyphenyl analog is described as having general antitumor potential without specific kinase targeting data, whereas the target compound is explicitly patented as a PDHK1 inhibitor [2]. No direct comparative bioactivity data are available in public databases.

4-Methoxyphenyl Analog
Cross-study comparable
Target compound linked to PDHK1 inhibition; 4-methoxyphenyl analog lacks kinase target annotation.
Mechanistic divergence requires compound-specific sourcing.
No head-to-head comparison; confirm target engagement.
Antitumor Benzothiazole carboxamide SAR

Purity & Supply Consistency vs Research-Grade Generics

Reputable suppliers list N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide with a purity specification of ≥95% . This is a standard research-grade purity; however, many lower-cost benzothiazole carboxamide building blocks are offered at 90% or unspecified purity, which may introduce impurities that confound kinase assays. The compound's specific CAS registry and patent pedigree facilitate quality control traceability relative to unregistered lab-made analogs.

Purity & Supply
Supporting evidence
≥95% purity (CAS 681166-73-4) vs lower-grade or unspecified generic building blocks.
Defined purity supports assay reproducibility.
Verify vendor CoA; trace impurities may still differ.
Chemical procurement Purity specification Reproducibility

N-(6-Methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide Application Scenarios


Patent-Annotated PDHK1 Tool for Cancer Metabolism

This compound is directly applicable as a PDHK1 chemical probe in metabolic oncology research. Its patent pedigree as a Schering-disclosed PDHK1 inhibitor [1] and annotation in the Therapeutic Target Database provide a traceable identity that supports its use in mechanistic studies of pyruvate dehydrogenase kinase regulation in solid tumors and metastatic models. Researchers should confirm PDHK1 inhibitory activity in their specific assay format before use, as public IC50 data are unavailable.

Chemical Biology with Documented Kinase Selectivity

When a benzothiazole carboxamide scaffold with a defined kinase pharmacology hypothesis is needed, this compound is preferable over unannotated in-class analogs. Its specific 6-methylbenzothiazol-2-yl substitution pattern is associated with PDHK1 activity in patent SAR [1], while close analogs like the 4-methoxyphenyl variant lack kinase target data [2]. This distinction is critical for studies aiming to link chemical structure to kinase modulation.

Reference Standard for Metabolite Profiling

The compound's well-defined CAS registry, molecular formula (C16H11N3OS2), and ≥95% commercial purity specification make it suitable as a reference standard for HPLC-MS method development, metabolite identification, or impurity profiling of benzothiazole carboxamide libraries. Its patent context further supports its use in forced degradation studies for pharmaceutical development.

Pharmacological Control for PDHK Screening Panels

In screening cascades designed to evaluate PDHK1 versus PDHK2-4 selectivity, this compound can serve as a PDHK1-annotated control compound. Its inclusion allows benchmarking of novel PDHK inhibitors against a patent-disclosed chemotype, aiding in the interpretation of isoform selectivity data, provided that in-house IC50 determination is performed.

Application
Selection Property
Validation Focus
PDHK1 metabolic oncology research
Patent-annotated PDHK1 inhibitor scaffold
Verify PDHK1 inhibition in target assay
Kinase selectivity research
6-methylbenzothiazol-2-yl substitution pattern
Confirm kinase target engagement vs des-methyl analogs
Analytical reference for HPLC-MS
Defined CAS and purity specification
Purity verification via certificate of analysis
PDHK screening control
PDHK1-annotated chemotype
In-house IC50 determination for isoform selectivity
Quote Request

Request a Quote for N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.